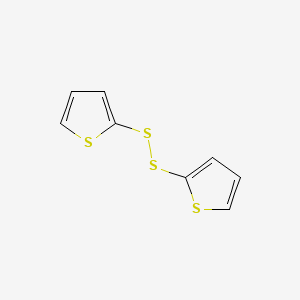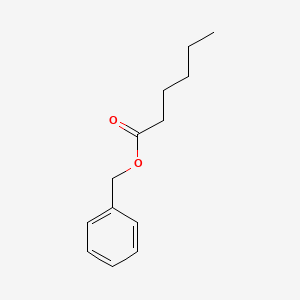
柠檬酸三铅
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead citrate is a heavy metal salt with the chemical formula (C₆H₅O₇)₂Pb₃. It is known for its ability to bind with proteins, causing them to denature. This compound is toxic and is commonly used in electron microscopy for staining protein samples .
科学研究应用
Lead citrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead compounds.
Biology: In electron microscopy, trilead dicitrate is used for staining protein samples to enhance contrast.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: Lead citrate is used in the production of lead-based materials and as a stabilizer in certain industrial processes
作用机制
Target of Action
Trilead dicitrate, also known as lead citrate, is primarily used as an enhancer for heavy metal staining in electron microscopy . This compound binds to osmium and uranyl acetate, enhancing contrast in many cellular structures .
Mode of Action
The interaction of trilead dicitrate with its targets results in enhanced contrast in cellular structures. This is achieved by the binding of lead citrate to osmium and uranyl acetate . The binding of lead citrate to these targets enhances the visibility of various cellular structures under electron microscopy, making it a valuable tool in cellular and molecular biology research .
Biochemical Pathways
The biochemical pathways affected by trilead dicitrate are primarily related to the visualization of cellular structures. By binding to osmium and uranyl acetate, lead citrate enhances the contrast in many cellular structures, affecting the pathway of electron microscopy imaging . This allows for a more detailed examination of cellular structures and their functions .
Result of Action
The primary result of trilead dicitrate’s action is the enhanced contrast in cellular structures when viewed under electron microscopy . This enhanced contrast allows for a more detailed and clear visualization of various cellular structures, aiding in the study and understanding of cellular and molecular biology .
准备方法
Synthetic Routes and Reaction Conditions: Lead citrate can be synthesized by reacting lead(II) acetate with citric acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding citric acid slowly while stirring. The mixture is then heated to promote the reaction, resulting in the formation of trilead dicitrate.
Industrial Production Methods: Industrial production of trilead dicitrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The final product is often purified through recrystallization or other purification techniques to remove any impurities.
化学反应分析
Types of Reactions: Lead citrate undergoes various chemical reactions, including:
Oxidation: Lead citrate can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(II) compounds.
Substitution: Lead citrate can undergo substitution reactions where the citrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used for substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) oxide (PbO₂)
Reduction: Lead(II) citrate
Substitution: Lead complexes with other ligands
相似化合物的比较
Lead(II) citrate: Similar in structure but contains lead in the +2 oxidation state.
Lead(IV) citrate: Contains lead in the +4 oxidation state.
Other metal citrates: Compounds such as iron(III) citrate, calcium citrate, and magnesium citrate share similar citrate ligands but differ in their metal ions.
Uniqueness of Trilead Dicitrate: Lead citrate is unique due to its specific binding properties and its ability to denature proteins. Its toxicity and heavy metal content also distinguish it from other citrate compounds, making it particularly useful in specialized applications such as electron microscopy .
属性
CAS 编号 |
512-26-5 |
|---|---|
分子式 |
C6H8O7Pb |
分子量 |
399 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylate;lead(2+) |
InChI |
InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI 键 |
JNLCUVJKTXKKSG-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pb+2].[Pb+2].[Pb+2] |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |
Key on ui other cas no. |
14450-60-3 512-26-5 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lead citrate?
A1: Lead citrate has a molecular formula of Pb3(C6H5O7)2 []. Its molecular weight is 985.76 g/mol [].
Q2: Are there any spectroscopic data available for lead citrate?
A2: Yes, researchers have used several techniques to characterize lead citrate. For example, X-ray diffraction (XRD) analysis reveals information about its crystal structure [, , ]. Thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) provide insights into its thermal decomposition behavior [].
Q3: What is the typical morphology of lead citrate crystals?
A3: The morphology of lead citrate crystals can vary depending on synthesis conditions. Studies report morphologies ranging from crystal flakes [] and columnar structures [, ] to sheets and rods [].
Q4: How does the dissolution of lead citrate in sodium citrate solution behave?
A5: The dissolution of lead citrate in sodium citrate solution is significantly influenced by temperature, sodium citrate concentration, and the presence of citric acid. Higher temperatures and increased sodium citrate concentrations enhance dissolution []. Interestingly, adding citric acid to the solution actually inhibits the dissolution of lead citrate [].
Q5: What is a prominent application of lead citrate in scientific research?
A6: Lead citrate is widely utilized as an electron-opaque stain in electron microscopy []. It enhances the electron-scattering properties of biological materials, allowing for better visualization of cellular components like cytoplasmic membranes, ribosomes, glycogen, and nuclear material [].
Q6: How does lead citrate function as an electron microscopy stain?
A7: Lead citrate, soluble in basic solutions, acts as a chelating agent with a strong affinity for lead ions []. When applied to biological samples, tissue binding sites, often organophosphates or other anionic species, sequester lead from the lead citrate solution, resulting in selective staining [].
Q7: Can lead citrate be used as a precursor in material synthesis?
A8: Yes, lead citrate serves as a key precursor in the green recycling of spent lead-acid battery paste []. It can be further processed to yield lead oxide powders [, ] and even hierarchical porous carbon monoliths and lead/carbon composites [].
Q8: What are the advantages of using lead citrate in lead-acid battery recycling?
A10: Utilizing lead citrate in lead-acid battery recycling offers a greener alternative to conventional high-temperature pyrometallurgical processes []. The latter generates significant environmental concerns due to the release of sulfur dioxide gas and lead particulates []. Lead citrate synthesis, often carried out at room temperature, avoids these drawbacks and contributes to a more sustainable recycling process [, ].
Q9: How does the presence of hydrogen peroxide affect the lead citrate synthesis from lead waste?
A11: When the lead waste contains PbO, the addition of hydrogen peroxide to the citric acid solution enhances the formation of lead citrate. Optimal results are achieved with a PbO to hydrogen peroxide molar ratio ranging from 1:0.1 to 1:4, and a PbO to citric acid molar ratio ranging from 1:1 to 1:7 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



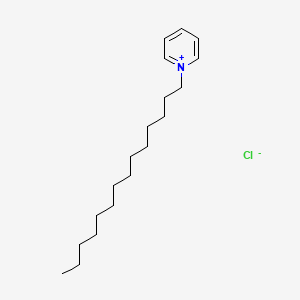
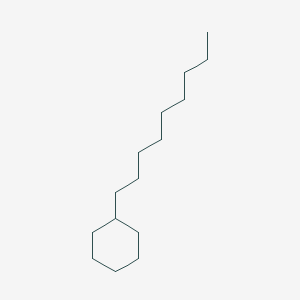
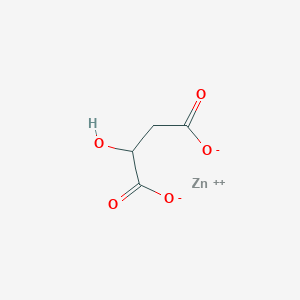
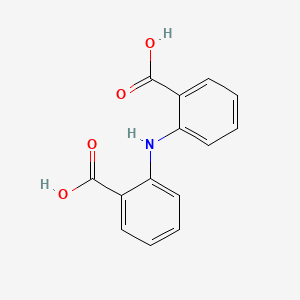
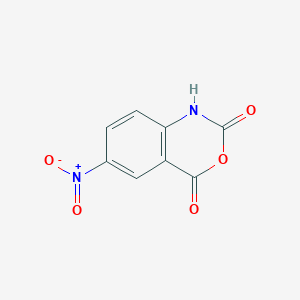
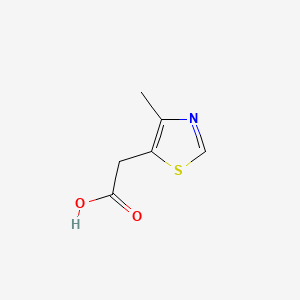
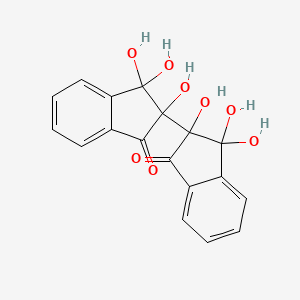
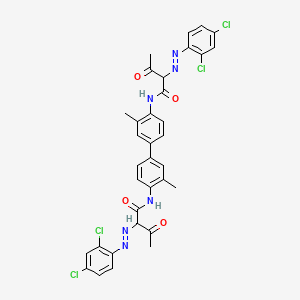
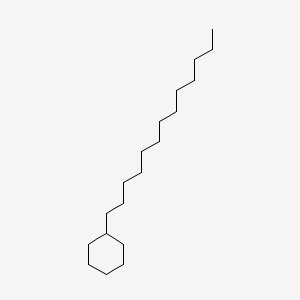
![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)

